molecular formula C10H11BN2O2 B3333151 (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid CAS No. 946505-85-7

(4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid

Cat. No.: B3333151
CAS No.: 946505-85-7
M. Wt: 202.02 g/mol
InChI Key: XIYRZIBHPJLCKG-UHFFFAOYSA-N
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Description

(4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid is an organic boronic acid compound. It is characterized by the presence of a pyrazole ring attached to a phenylboronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with 1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds through a Suzuki-Miyaura coupling mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, boronate esters, and substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of (4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The pyrazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((1H-Pyrazol-1-yl)methyl)phenyl)boronic acid is unique due to its combination of a pyrazole ring and a boronic acid moiety, which provides a versatile scaffold for various chemical reactions and applications. Its ability to form reversible covalent bonds with diols and other nucleophiles makes it particularly valuable in the design of enzyme inhibitors and sensors .

Properties

IUPAC Name

[4-(pyrazol-1-ylmethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c14-11(15)10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7,14-15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYRZIBHPJLCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2C=CC=N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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